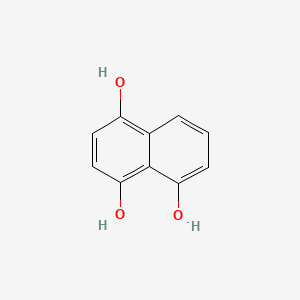

Naphthalene-1,4,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEVNUARLCWEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032759 | |

| Record name | 1,4,5-Trihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4,5-Naphthalenetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-40-3 | |

| Record name | 1,4,5-Naphthalenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Naphthalenetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Trihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5-NAPHTHALENETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41I30K2F5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4,5-Naphthalenetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 170 °C | |

| Record name | 1,4,5-Naphthalenetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategic Synthesis of Naphthalene 1,4,5 Triol and Its Structural Analogs

Direct Synthesis Approaches to Naphthalene-1,4,5-triol

Direct synthesis of this compound can be approached through multi-step reaction sequences starting from readily available naphthalene (B1677914) precursors. A notable method involves the reduction of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). This process can be achieved either nonenzymatically through autoreduction or enzymatically, yielding this compound, which serves as a key intermediate in the biosynthesis of other complex molecules. acs.orgnih.gov

Multi-step Reaction Sequences from Naphthalene and Substituted Naphthalene Precursors

Multi-step synthesis provides a versatile pathway to construct complex molecules from simpler starting materials in a controlled and efficient manner. vapourtec.comudel.edulibretexts.org While specific multi-step sequences for this compound are not extensively detailed in readily available literature, the synthesis of its structural analogs, such as Naphthalene-1,3,8-triol derivatives, provides a clear blueprint for the required chemical transformations.

One illustrative example is the synthesis of 6-(hydroxymethyl)-7-methylnaphthalene-1,3,8-triol. This multi-step process involves a sequence of protection, reduction, and deprotection steps to build the functionalized triol from a simpler precursor. rsc.org Similarly, the total synthesis of Palmarumycin natural products, which feature a complex spirobisnaphthalene core with a triol moiety, begins with 1,8-dihydroxynaphthalene, highlighting how substituted naphthalenes serve as foundational starting materials. rsc.org

General strategies often commence with substituted benzene (B151609) or simple naphthalene derivatives, requiring additional steps to construct and functionalize the naphthalene scaffold through aromatization or other reactions. thieme-connect.com For instance, 2-naphthol (B1666908) can be converted to 2-naphthylamines via the Bucherer reaction, which can then undergo selective acetylation and reduction to form amino-alcohols, key intermediates for building more complex heterocyclic systems fused to the naphthalene core. mdpi.com These established routes for analogs underscore the feasibility of designing a targeted multi-step synthesis for this compound from appropriate precursors.

Derivatization Strategies for this compound and Related Triols

Derivatization is a critical strategy for modifying the properties of this compound and related compounds. By chemically altering the hydroxyl groups or the aromatic ring, derivatives with enhanced stability, altered solubility, or new functionalities can be created for various applications. researchgate.netnih.gov

Chemical Modification of Hydroxyl Functionalities

The three hydroxyl groups of this compound are primary sites for chemical modification. These reactions are crucial for installing protecting groups during a larger synthetic sequence or for altering the molecule's physicochemical properties. Common derivatization reactions include acylation and silylation. nih.govresearch-solution.com

Acylation: This involves converting the hydroxyl groups into esters. For example, reacting a naphthalenetriol (B14305707) with acetic anhydride (B1165640) can produce the corresponding triacetate derivative. This method is used to protect hydroxyl groups or to enhance the compound's stability. orgsyn.org

Silylation: This process converts hydroxyl groups into silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) ethers. Reagents like hexamethyldisilazane (B44280) (HMDS) or trimethylsilylimidazole (TMSI) are used for this purpose. research-solution.com Silylation increases the volatility of the compound, which is often necessary for analysis by gas chromatography.

The table below summarizes common derivatization strategies for hydroxyl groups.

| Derivatization Type | Reagent Example | Functional Group Formed | Purpose |

| Acylation | Acetic Anhydride | Ester (Acetate) | Protection, Enhanced Stability |

| Silylation | Trimethylsilylimidazole (TMSI) | Silyl Ether | Increased Volatility for GC Analysis |

| Alkylation | p-Methoxybenzyl chloride | Ether (PMB ether) | Protection |

| Esterification | Dansyl Chloride | Sulfonyl Ester | Fluorescence Labeling for Detection |

Incorporation of Halogenated and Alkylated Substituents

Introducing halogen atoms or alkyl groups onto the naphthalene ring creates new analogs with potentially different biological activities or provides chemical handles for further reactions.

Halogenation: Halogens can be introduced onto the naphthalene scaffold through various methods. For instance, the reaction of 1,4-diaryl-1,3-butadiynes with bromine can lead to 1,2,3-tribromonaphthalenes via intramolecular cyclization. nih.gov Another approach is the electrophilic cyclization of arene-containing propargylic alcohols with reagents like iodine monochloride (ICl), bromine (Br₂), or N-Bromosuccinimide (NBS) to yield halogenated naphthalenes and naphthols. nih.gov Electrocatalytic methods using green halogen sources are also emerging for the direct halogenation of aromatic compounds. researchgate.net

Alkylation: Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst. evitachem.com For naphthalenetriols, the hydroxyl groups would first need to be protected before such a reaction could be performed to avoid side reactions.

Cross-Coupling Reactions for Aryl/Heteroaryl Naphthalene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of aryl or heteroaryl substituents to the naphthalene core. The Suzuki-Miyaura coupling is a prominent example of this type of reaction. wikipedia.orglibretexts.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (e.g., a bromo-naphthalene derivative). libretexts.org

Transmetalation: The organic group from an organoboron compound (like a boronic acid) is transferred to the palladium complex. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

To apply this to a naphthalenetriol, the scaffold would first need to be halogenated, as described in the previous section, to create the necessary organohalide partner for the coupling reaction. The Suzuki reaction is valued for its tolerance of a wide variety of functional groups and the relative stability and low toxicity of the boronic acid reagents. derpharmachemica.com Nickel-based catalysts have also been developed, which are effective for coupling with less reactive partners like aryl methyl ethers or aryl chlorides. mdpi.comorganic-chemistry.org

Cycloaddition Reactions in the Construction of Naphthalene Scaffolds

Cycloaddition reactions are highly efficient, atom-economical methods for constructing the core ring system of naphthalene from simpler, non-aromatic precursors. nih.gov These reactions are fundamental in synthetic chemistry for building molecular complexity in a single step.

A prominent strategy is the Diels-Alder [4+2] cycloaddition . In one modern approach, multisubstituted naphthalenes are synthesized by reacting 4-hydroxy-2-pyrones with aryne intermediates, which are generated from o-silylaryl triflates. rsc.orgrsc.org The reaction proceeds through a Diels-Alder cycloaddition followed by a decarboxylative aromatization to yield the final naphthalene product. rsc.orgrsc.org Microwave-assisted intramolecular Diels-Alder reactions have also been shown to accelerate reaction rates and improve yields for creating functionalized naphthalenes. nih.gov

Another powerful technique is the [2+2+2] cycloaddition , where, for example, nonconjugated diynes react with 1,3-butadiynes in the presence of a Nickel(II) bromide catalyst to form substituted benzene rings, which can be precursors to naphthalenes. nih.gov

The table below outlines key cycloaddition strategies for naphthalene synthesis.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Features |

| Dehydrogenative Diels-Alder [4+2] | Styrenyl derivatives | Microwave irradiation | Accelerated rates, enhanced yields. nih.gov |

| Aryne [4+2] Cycloaddition | 4-hydroxy-2-pyrones + o-silylaryl triflates | Cesium fluoride | Modular synthesis of multisubstituted naphthalenes. rsc.org |

| [2+2+2] Cycloaddition | Nonconjugated diynes + 1,3-butadiynes | NiBr₂ / Zinc powder | Forms potential alkynyl benzene intermediates. nih.gov |

| Palladium-Catalyzed Dearomative [4+2] | Naphthalenes + Arylalkynes | Palladium catalyst | Creates spirocyclic dihydronaphthalene structures. researchgate.net |

Development of Novel Synthetic Routes to this compound Frameworks

The development of novel synthetic routes to construct the this compound core and its structural analogs is a significant area of research, driven by the potential biological activities of these compounds. Scientists have explored various methodologies to build the substituted naphthalene framework, often as part of the total synthesis of complex natural products. These strategies involve multi-step sequences that employ a range of modern synthetic reactions.

Research into the synthesis of hamigeran B derivatives, which are structurally related to naphthalenetriols, showcases a strategic approach to building a complex substituted naphthalene system. nih.gov One synthetic route commences from a known chiral cyclopentanone, which undergoes a series of transformations including protection of a hydroxyl group, isopropylation, and enolization. nih.gov A key step in forming the tricyclic framework involves an intramolecular Diels-Alder reaction. The final hydroxylation to create the triol functionality on the naphthalene-like core is achieved using osmium tetroxide (OsO₄) with 4-methylmorpholine (B44366) N-oxide (NMO) as the co-oxidant. nih.gov This method provides a pathway to complex molecules like (3aR,4R,5S)-1-isopropyl-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-4,5,6-triol. nih.gov

A summary of a synthetic sequence towards a hamigeran B analog is presented below:

Table 1: Synthesis of a Hamigeran B Analog Intermediate| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Intermediate enone | OsO₄, NaIO₄, dioxane/H₂O, rt | Aldehyde | 82% | nih.gov |

| 2 | Aldehyde | EtMgBr, THF, -78 °C | Secondary alcohol | 70% | nih.gov |

| 3 | Secondary alcohol | 85 °C, 12 h | Cyclized intermediate | quant. | nih.gov |

| 4 | Cyclized intermediate | PCC, NaOAc, CH₂Cl₂, 0 °C | Enone 10 | 70% | nih.gov |

| 5 | Enone 10 | OsO₄, NMO, THF/H₂O, rt | Triol 9a | 60% | nih.gov |

Another approach has been developed for the synthesis of 6-(hydroxymethyl)naphthalene-1,3,8-triol, a structural analog of this compound. rsc.org This synthesis demonstrates a different strategy for functionalizing the naphthalene core. The route starts with the acetylation of a precursor, followed by reduction, oxidation, and cyclization steps to build the naphthalene ring system. The final deprotection step to reveal the triol is accomplished using lithium aluminium hydride (LAH). rsc.org

The synthetic pathway to 6-(hydroxymethyl)naphthalene-1,3,8-triol is outlined in the following table:

Table 2: Synthesis of 6-(hydroxymethyl)naphthalene-1,3,8-triol| Step | Reagents and Conditions | Description | Reference |

|---|---|---|---|

| a | Ac₂O / Py, 70 °C, 3 h | Acetylation | rsc.org |

| b | BMS, THF (dry), 0 °C, 30 min | Reduction | rsc.org |

| c | PCC, NaOAc, DCM (dry), 1 h | Oxidation | rsc.org |

| d | Benzene (dry), rt, 5 d | Cyclization | rsc.org |

| e | Ac₂O, AcOK, reflux, 15 min | Acetylation | rsc.org |

| f | LAH, THF (dry), 0 °C, 2 h | Reduction/Deprotection to form triol 28 | rsc.org |

Furthermore, the synthesis of naphthalene-1,4-dione analogues provides insight into methods for functionalizing the naphthalene core, which could be adapted for the synthesis of naphthalenetriols. nih.gov These methods often involve the nucleophilic substitution of groups on the naphthalene-1,4-dione starting material. For instance, reacting 1,4-naphthoquinone (B94277) with various amines in the presence of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) yields aminonaphthoquinones. nih.gov Such strategies highlight the chemical versatility of the naphthalene framework and its amenability to the introduction of various functional groups, which is a crucial aspect in the development of routes to hydroxylated derivatives like this compound. nih.gov

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Naphthalene 1,4,5 Triol

Fundamental Chemical Reactions of Naphthalene-1,4,5-triol

This compound, a member of the naphthol family, undergoes several fundamental chemical reactions, primarily involving its formation and transformation. chemicalbook.com Its synthesis can be achieved through various pathways, reflecting the reactivity of the naphthalene (B1677914) core and its substituents.

One common method for the formation of related naphthalenetriols is the reduction of a corresponding quinone. For instance, the reduction of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) using a reducing agent like sodium hydrosulfite in an aqueous solution under an inert atmosphere yields 1,4,5-naphthalenetriol. canada.ca This transformation from a naphthoquinone to a hydroquinone (B1673460) derivative is a critical reaction pathway.

Another documented synthesis involves a multi-step process. lookchem.com This can include:

Reaction with dihydrogen peroxide and acetic anhydride (B1165640) in a solvent mixture of dichloromethane (B109758) and methanol (B129727) over several hours at elevated temperatures. lookchem.com

Subsequent treatment with sodium dithionite (B78146) in an ethyl acetate (B1210297) and water mixture under an inert atmosphere. lookchem.com

Furthermore, this compound can be formed as an intermediate in photochemical reactions. The phototransformation of 1,4-naphthoquinone (B94277) in aqueous solutions can lead to the formation of hydroxylated derivatives. researchgate.net The proposed mechanism involves the addition of water to the triplet excited state of the naphthoquinone, followed by an acid-catalyzed H-atom migration. This process forms trihydroxynaphthalene intermediates, including 1,4,5-trihydroxynaphthalene, which then undergo rapid oxidation-reduction reactions to yield the final photoproducts. researchgate.net

| Property | Value |

| Molecular Formula | C10H8O3 uni.lu |

| Molecular Weight | 176.172 g/mol lookchem.com |

| Melting Point | 168 °C lookchem.com |

| Boiling Point | 341.9°C at 760 mmHg lookchem.com |

| pKa | 6.84±0.40 (Predicted) lookchem.com |

| Hydrogen Bond Donor Count | 3 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Table 1: Physical and Chemical Properties of this compound. lookchem.comuni.lu |

Examination of Redox Behavior and Radical Formation Mechanisms

The redox behavior of this compound is central to its chemical character, particularly its antioxidant properties and ability to form stabilized radical species. Naphthalene polyols, in general, are recognized as potent hydrogen atom transfer (HAT) agents. canada.cacanada.ca This activity stems from the ability of the hydroxyl groups to donate a hydrogen atom, a key step in neutralizing free radicals.

Upon hydrogen atom donation, an aryloxyl radical is formed. The stability of this radical is a crucial factor in the antioxidant efficacy of the parent molecule. For naphthalenic systems, the radical is stabilized through several mechanisms:

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic naphthalene ring system, which significantly stabilizes the radical intermediate.

Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups allows for the formation of intramolecular hydrogen bonds. These bonds are significantly strengthened in the radical state compared to the parent molecule, providing substantial stabilization. canada.cacanada.ca For example, in the related 1,8-naphthalenediol system, the stabilization energy gained from the intramolecular hydrogen bond in the radical is nearly double that in the parent diol. canada.ca This enhanced stabilization lowers the O-H bond dissociation enthalpy, making hydrogen atom transfer more favorable.

The redox cycling between the triol, the semiquinone radical, and the corresponding quinone is a key feature of its chemistry. However, unlike catechols and 1,4-hydroquinones which can form potentially toxic quinones, the 1,8-naphthalenediol system, and by extension related structures, cannot form a quinone in the same manner, which may alter its toxicological profile. canada.ca The formation of radical anions in naphthalene-based systems can also be influenced by π-π stacking interactions, which can lead to the formation of dimers and tetramers, effectively nullifying the radical character. nih.gov

Mechanisms of Intramolecular Interactions and Hydrogen Bonding within this compound

Intramolecular interactions, particularly hydrogen bonding, play a defining role in the structure and reactivity of this compound. The spatial arrangement of the three hydroxyl groups on the naphthalene scaffold allows for the formation of strong internal hydrogen bonds.

Theoretical studies on peri-substituted naphthalenes (where substituents are at the 1 and 8 positions, or similarly interacting positions like 4 and 5) have shown that intramolecular hydrogen bonds are a major stabilizing feature. nih.gov In this compound, a six-membered ring can be formed via a hydrogen bond between the hydroxyl groups at the 4- and 5-positions. Additionally, the hydroxyl group at the 1-position can interact with the group at the 8a-carbon or potentially with the oxygen of the hydroxyl group at the 8-position in related isomers.

These intramolecular hydrogen bonds have several significant consequences:

Conformational Rigidity: They lock the molecule into a more planar and rigid conformation.

Enhanced Acidity/Basicity: The hydrogen bond network can lead to polarization-enhanced hydrogen bonding. bilkent.edu.tr This phenomenon increases the hydrogen bond donating ability of the participating hydroxyl groups, making them more acidic and better able to participate in catalysis or other intermolecular interactions. bilkent.edu.tr

Radical Stabilization: As mentioned in the previous section, these hydrogen bonds are critical for stabilizing the aryloxyl radical formed during redox processes. canada.cacanada.ca The stabilization of the radical is more pronounced than that of the parent molecule, which is a key contributor to the antioxidant activity of naphthalenediols and triols. canada.ca

Computational analyses, such as Natural Bond Orbital (NBO) analysis, confirm that this stabilization arises from charge transfer between the lone pair orbitals of the oxygen atom and the empty Y-H anti-bonding orbitals. nih.gov

Reactivity Studies of Substituted this compound Compounds

While direct reactivity studies on substituted derivatives of this compound are not extensively documented, the principles of electrophilic aromatic substitution on the naphthalene ring system provide a strong framework for predicting their behavior. The hydroxyl groups are powerful activating, ortho-para directing groups.

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalene 1,4,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of Naphthalene-1,4,5-triol. The expected spectra are based on the compound's key structural features: a disubstituted and a trisubstituted benzene (B151609) ring fused together, containing five aromatic protons, three hydroxyl protons, and ten carbon atoms.

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region (typically δ 6.5–8.0 ppm) and three signals for the hydroxyl (OH) protons. The chemical shifts of the hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange. mdpi.com The aromatic protons (H-2, H-3, H-6, H-7, H-8) would exhibit splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, as all carbon atoms are in unique chemical environments. The signals for carbons bonded to hydroxyl groups (C-1, C-4, C-5) are expected to appear significantly downfield (δ 140–160 ppm) due to the deshielding effect of the oxygen atoms. The remaining aromatic carbons would resonate within the typical range of δ 100–135 ppm. oregonstate.edu Quaternary carbons (C-4a, C-8a, C-1, C-4, C-5) are typically weaker in intensity compared to protonated carbons. oregonstate.edu

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift increments and analysis of related naphthalene (B1677914) structures.

¹H NMR Predictions| Proton | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 6.5 - 7.0 | d (J ≈ 8.0 Hz) |

| H-3 | 7.0 - 7.5 | d (J ≈ 8.0 Hz) |

| H-6 | 7.2 - 7.7 | t (J ≈ 7.8 Hz) |

| H-7 | 7.6 - 8.1 | dd (J ≈ 7.5, 1.0 Hz) |

| H-8 | 6.8 - 7.3 | dd (J ≈ 8.0, 1.0 Hz) |

| 1-OH | 8.0 - 9.5 | br s |

| 4-OH | 8.0 - 9.5 | br s |

¹³C NMR Predictions

| Carbon | Predicted δ (ppm) |

|---|---|

| C-1 | 145 - 155 |

| C-2 | 105 - 115 |

| C-3 | 120 - 130 |

| C-4 | 145 - 155 |

| C-4a | 125 - 135 |

| C-5 | 150 - 160 |

| C-6 | 110 - 120 |

| C-7 | 120 - 130 |

| C-8 | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Assignment

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. github.io For this compound, the HSQC spectrum would show five cross-peaks, definitively linking each aromatic proton (H-2, H-3, H-6, H-7, H-8) to its corresponding carbon atom (C-2, C-3, C-6, C-7, C-8). This helps to distinguish between carbons with similar chemical shifts. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). youtube.com This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

H-2 correlating to C-4 and C-8a.

H-8 correlating to C-1 and C-6.

The hydroxyl protons correlating to their adjacent carbons, confirming their positions. For example, the proton on 5-OH would show correlations to C-4a, C-5, and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. science.gov A NOESY spectrum would show cross-peaks between protons that are spatially proximate, such as H-3 and the proton on the 4-OH group, and between H-6 and the proton on the 5-OH group. This provides crucial information for confirming the regiochemistry of the hydroxyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is dominated by the vibrations of its hydroxyl and aromatic functionalities. The presence of three hydroxyl groups would give rise to a very strong and broad absorption band in the region of 3600–3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. ijpcbs.comresearchgate.net

Other key absorptions would include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Several medium to sharp bands in the 1620–1450 cm⁻¹ region, characteristic of the naphthalene ring system. ijpcbs.com

C-O Stretching: Strong bands in the 1260–1180 cm⁻¹ region, corresponding to the stretching of the phenol-like C-O bonds.

O-H Bending: Broad absorptions in the 1410–1310 cm⁻¹ range (in-plane) and around 900-650 cm⁻¹ (out-of-plane).

Table 4.2.1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong, Sharp |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. Raman active vibrations are those that cause a change in the polarizability of the molecule. libretexts.org For this compound, the symmetric vibrations of the non-polar naphthalene ring system, which are often weak in the IR spectrum, would be strong and sharp in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the carbon skeleton. strath.ac.uk

Key expected Raman bands would include the symmetric "ring breathing" modes of the naphthalene core, which typically appear as intense signals in the 1400–1300 cm⁻¹ region. researchgate.net While the O-H and C-O stretches are generally weaker in Raman than in IR, the rich information provided for the aromatic framework makes it a valuable complementary technique.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from π bonding orbitals to π* antibonding orbitals in conjugated systems. matanginicollege.ac.in The naphthalene ring system of this compound contains a chromophore that absorbs strongly in the UV region.

The spectrum is expected to show multiple absorption bands characteristic of the naphthalene electronic system. Compared to the parent naphthalene, which has absorption maxima around 220 nm, 275 nm, and 312 nm, the three hydroxyl groups on this compound will act as auxochromes. msu.edulibretexts.org An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The electron-donating hydroxyl groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions. matanginicollege.ac.in Therefore, the absorption maxima for this compound are predicted to be shifted to wavelengths longer than those of unsubstituted naphthalene.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of this compound. With a molecular formula of C₁₀H₈O₃ and a monoisotopic mass of 176.04735 Da, high-resolution mass spectrometry (HRMS) is crucial for unambiguous identification. uni.lu This compound is a reduced metabolite of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), and its analysis is often discussed in the context of juglone's metabolic fate. ethz.ch

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound, as it typically keeps the molecular ion intact. In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 177.05463. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 175.04007. uni.lu The formation of other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, can also be observed, providing further confirmation of the molecular weight. uni.lu Studies analyzing juglone have utilized negative ESI to detect related compounds, which supports the applicability of this method for this compound. tandfonline.comresearchgate.net

| Adduct | m/z (Predicted) | Ion Type |

|---|---|---|

| [M+H]⁺ | 177.05463 | Positive |

| [M+Na]⁺ | 199.03657 | Positive |

| [M+K]⁺ | 215.01051 | Positive |

| [M+NH₄]⁺ | 194.08117 | Positive |

| [M-H]⁻ | 175.04007 | Negative |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, as it contains three polar hydroxyl groups. rsc.org Research has successfully employed GC-MS for the identification of this compound as a metabolite of juglone. ethz.ch In one study, chemical analysis of larval frass from insects fed a juglone-containing diet detected 1,4,5-trihydroxynaphthalene. ethz.ch Its identity was confirmed by comparing its chromatographic and mass spectrometric characteristics with a synthetically prepared standard. ethz.ch This demonstrates the utility of GC-MS in component analysis and metabolic studies involving this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof. While X-ray crystallographic data is fundamental for understanding the solid-state conformation of molecules, publicly available, specific crystal structure data for the parent compound, this compound, is not readily found in the search results. However, the structures of various derivatives have been characterized using this method. For instance, X-ray crystallography has been used to determine the structure of complex natural products and synthetic compounds containing a spiro[naphthalene-1,2′-naphtho[1,8-de] tandfonline.comsielc.comdioxine]-2,4,5-triol moiety. rsc.org Furthermore, patents related to pharmaceutical compounds sometimes include X-ray powder diffraction (XRPD) data for various solvates and crystalline forms of molecules containing related structural scaffolds. google.com The application of X-ray crystallography to these derivatives underscores its importance in unequivocally establishing stereochemistry and solid-state packing, which would be equally vital for this compound itself.

Chromatographic and Other Separatory Techniques for this compound Analysis

A variety of chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, such as reaction media or biological extracts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and applicability to polar, non-volatile compounds. researchgate.net Specific reverse-phase (RP) HPLC methods have been developed for its separation. sielc.com A typical method involves a C18 or a specialized Newcrom R1 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid. sielc.com For applications where the HPLC is coupled to a mass spectrometer (LC-MS), volatile acids like formic acid are used instead of phosphoric acid to ensure compatibility. sielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reverse Phase (RP) | sielc.com |

| Stationary Phase | Newcrom R1, Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Applications | Analytical separation, preparative isolation, pharmacokinetics | sielc.com |

Capillary Electrophoresis and Thin Layer Chromatography

While less commonly cited specifically for this compound in the provided search results, other separatory techniques are applicable.

Capillary Electrophoresis (CE) separates compounds based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. Given its acidic hydroxyl groups, this compound would be ionizable at appropriate pH values, making it a candidate for CE analysis, particularly in modes like capillary zone electrophoresis (CZE).

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for analyzing mixtures. umass.edu It can effectively determine the number of components in a sample, assess purity, and monitor the progress of a chemical reaction. umass.edu For this compound, a polar stationary phase like silica (B1680970) gel would be used. scribd.com The choice of a mobile phase with appropriate polarity would allow for the separation of the triol from less polar starting materials or non-polar byproducts. scribd.com Visualization could be achieved under UV light, as the naphthalene ring system is chromophoric, or by using staining reagents that react with phenolic hydroxyl groups. umass.edu

Computational Chemistry and Theoretical Investigations of Naphthalene 1,4,5 Triol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com For Naphthalene-1,4,5-triol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Schrödinger equation in an approximate manner. escholarship.org The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound, which dictates its reactivity and spectroscopic properties, is also elucidated through DFT. By mapping the electron density distribution, regions of high and low electron density can be identified, revealing the molecule's electrostatic potential. This information is crucial for understanding how the molecule will interact with other chemical species. Recent studies on naphthalene (B1677914) derivatives have utilized DFT to explore their structural and electronic characteristics. samipubco.comsamipubco.com

Table 1: Representative Calculated Geometrical Parameters for a Naphthalene Derivative (DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.37 - 1.42 | 118 - 122 | ~0 or ~180 |

| C-O | ~1.36 | - | - |

| O-H | ~0.97 | - | - |

| C-C-C (ring) | - | 119 - 121 | - |

| C-C-O | - | ~117 or ~122 | - |

| C-O-H | - | ~109 | - |

| Note: This table presents typical ranges for a substituted naphthalene and is for illustrative purposes. Actual values for this compound would require specific calculations. |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. escholarship.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. iocspublisher.org For this compound, the presence of electron-donating hydroxyl groups is expected to raise the energy of the HOMO, while the aromatic system influences both HOMO and LUMO energies. DFT calculations are commonly used to determine the energies of these frontier orbitals. samipubco.comsamipubco.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Naphthalene System

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

| Note: These are representative values for naphthalene-based systems and the actual values for this compound will depend on the specific computational method and basis set used. samipubco.comsamipubco.comresearchgate.netnih.gov |

Vibrational Frequency Predictions and Normal Coordinate Analysis

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Using DFT methods, the vibrational modes of this compound can be predicted. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

Normal Coordinate Analysis (NCA) is then used to assign the calculated vibrational frequencies to these specific motions. elsevierpure.com This analysis helps in the detailed understanding of the molecule's vibrational spectrum. For instance, the characteristic O-H stretching frequencies of the hydroxyl groups and the C=C stretching frequencies of the naphthalene ring can be precisely identified. These theoretical predictions, when compared with experimental spectra, provide a powerful tool for structural confirmation. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. researchgate.netuba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms into the aromatic ring, a phenomenon known as resonance or hyperconjugation. elixirpublishers.com

This analysis also calculates the stabilization energies associated with these delocalization interactions, providing a quantitative measure of their importance. Furthermore, NBO can be used to study intermolecular interactions, such as hydrogen bonding, by examining the interactions between the orbitals of one molecule and another. researchgate.netnih.gov

Potential Energy Surface Scans and Conformational Landscape Mapping

The hydroxyl groups in this compound can rotate around the C-O bonds, leading to different spatial arrangements or conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. elixirpublishers.com By systematically changing a specific dihedral angle (for example, the H-O-C-C angle) and calculating the energy at each step, a one-dimensional PES is generated. researchgate.net

Mapping the entire conformational landscape by scanning multiple rotatable bonds reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While the previously mentioned methods often focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. ua.ac.benih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate their movements and interactions. ua.ac.bemdpi.com

Molecular Docking Studies of this compound Interactions with Biological Targets (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). iocspublisher.orgijpsjournal.com This method is instrumental in understanding the potential biological activity of a compound by examining its interactions with a specific biological target at a mechanistic level. researchgate.net

For this compound, docking studies could be employed to investigate its binding affinity and mode of interaction with the active site of an enzyme. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the triol and the amino acid residues of the protein. The results of these studies can provide a rationale for observed biological activity and guide the design of more potent analogs. ijpsjournal.comtandfonline.com

Biochemical and Mechanistic Studies Involving Naphthalene 1,4,5 Triol Scaffolds

Molecular Interactions with Enzymes and Biological Macromolecules

The naphthalene-1,4,5-triol scaffold and its derivatives have been the subject of various studies to understand their interactions with biologically significant enzymes and macromolecules. These interactions are fundamental to their observed biological activities.

Substrate Recognition and Enzymatic Reaction Mechanisms (e.g., Glycosidases)

Recent research has shed light on the role of 1,4,5-naphthalenetriol as a crucial substrate in enzymatic reactions. In the biosynthesis of alnumycin, it has been demonstrated that 1,4,5-naphthalenetriol, not juglone (B1673114), is the actual substrate for the C-glycoside synthase AlnA. This enzyme facilitates a C-glycosylation reaction with ribose 5-phosphate (R5P). The reaction proceeds stereoselectively, initially forming the β-anomer, which can then undergo non-enzymatic epimerization to the α-anomer. This process is facilitated by the hydroquinone (B1673460) form of the substrate, which acts as a potent nucleophile. nih.gov

Glycosides containing a naphthalene (B1677914) moiety, such as 1-Naphthyl-alpha-D-glucopyranoside, are valuable tools for studying glycosidases, which are enzymes that cleave glycosidic bonds. ontosight.ai The naphthalene group's fluorescent properties can be utilized in biochemical assays to probe enzyme mechanisms and for diagnostic purposes. ontosight.ai

The table below summarizes the enzymatic reactions involving this compound and its derivatives.

| Enzyme | Substrate(s) | Product(s) | Key Findings |

| AlnA (C-glycoside synthase) | 1,4,5-naphthalenetriol, Ribose 5-phosphate (R5P) | C-glycosylated naphthoquinone | 1,4,5-naphthalenetriol is the true nucleophilic substrate. The reaction is stereoselective, initially forming the β-anomer. nih.gov |

| Glycosidases | Naphthalene-containing glycosides | Cleaved sugar and naphthalene aglycone | The naphthalene moiety can serve as a fluorescent probe to study enzyme kinetics and mechanisms. ontosight.ai |

Mechanistic Aspects of Enzyme Inhibition (e.g., Thymidylate Synthase ThyX)

Derivatives of the closely related 1,4-naphthoquinone (B94277) scaffold have been identified as potent and selective inhibitors of the bacterial enzyme thymidylate synthase ThyX. nih.govnih.gov This enzyme is crucial for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA replication in many pathogenic bacteria, but is absent in humans, making it an attractive drug target. nih.govmsf.org

Studies on 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have revealed a tight-binding inhibition mechanism. researchgate.net These inhibitors bind to the conserved active site of the tetrameric ThyX enzyme, at the interface of two monomers, and partially overlap with the binding pocket of the natural substrate, dUMP. nih.govresearchgate.net This binding prevents the necessary conformational changes for enzymatic activity. Molecular dynamics simulations suggest that these inhibitors mimic the interactions of the dUMP substrate, which are required for the activation of the C5 of the nucleotide. nih.gov It is noteworthy that this inhibition occurs without any redox cycling or covalent bond formation with the ThyX active site. nih.gov

The table below details the inhibition of Thymidylate Synthase ThyX by naphthalene derivatives.

| Inhibitor Class | Enzyme Target | Mechanism of Inhibition | Key Findings |

| 2-hydroxy-1,4-naphthoquinone derivatives | Thymidylate Synthase ThyX | Tight-binding, competitive with dUMP | Inhibitors bind to the active site at a monomer interface, mimicking dUMP interactions and preventing enzymatic activation without covalent modification. nih.govnih.govresearchgate.net |

This compound Derivatives as Biochemical Probes and Assays

The inherent properties of the naphthalene ring system make its derivatives, including those related to this compound, useful as biochemical probes. The fluorescent nature of the naphthalene moiety is a key feature that can be exploited. ontosight.ai When a naphthalene derivative is linked to a molecule that is recognized by a specific enzyme or cell, its fluorescence can be used to monitor binding events, enzymatic activity, or cellular uptake. ontosight.ai For instance, glycosides of naphthalene can be used to develop diagnostic tools for diseases associated with altered glycosidase activity. ontosight.ai

Mechanistic Insights into Antimicrobial Actions at a Molecular Level

Naphthalene derivatives exhibit a broad spectrum of antimicrobial activities. ijpsjournal.com While the precise mechanisms for this compound are not extensively detailed, studies on related naphthoquinones provide significant insights. For example, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) has shown effective bacteriostatic activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lipophilic nature of the naphthalene ring is believed to enhance penetration of bacterial membranes. ijpsjournal.com

Molecular docking studies with other antimicrobial naphthalene derivatives suggest interactions with key bacterial enzymes. For instance, some derivatives have been shown to interact with peptide deformylase, an essential bacterial enzyme. mdpi.com Others are proposed to bind to filamentous temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. nih.gov The inhibition of such vital proteins disrupts essential cellular processes, leading to the observed antimicrobial effects.

Applications of Naphthalene 1,4,5 Triol in Materials Science and Functional Materials Development

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions. mdpi.com In this field, host-guest chemistry describes complexes where a "host" molecule encloses a "guest" molecule, a process driven by forces like hydrogen bonding and van der Waals interactions. nih.gov

While Naphthalene-1,4,5-triol has not been extensively documented as a host or guest, its molecular structure is highly conducive to forming such assemblies. The three hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling it to participate in intricate, self-assembling networks. mdpi.com This capability is analogous to other poly-functional molecules like 1,3,5-tris(4-carboxyphenyl) benzene (B151609), which forms stable, porous honeycomb structures. mdpi.com The rigid naphthalene (B1677914) backbone provides a defined geometry, making this compound a promising candidate for designing molecular hosts capable of selectively binding small guest molecules. For instance, studies on naphthalene-1,5-diaminium cations have shown their ability to act as guests, connecting layers within a larger supramolecular architecture through extensive hydrogen bonding. nih.gov This suggests that this compound could similarly be integrated into complex, multi-component materials.

Table 1: Potential Host-Guest Interaction Modes of this compound

| Interaction Type | Potential Role of this compound | Rationale |

|---|---|---|

| Hydrogen Bonding | Host or Guest | The three hydroxyl (-OH) groups can form multiple hydrogen bonds, a key driving force for complex formation. mdpi.com |

| π-π Stacking | Host or Guest | The aromatic naphthalene core can interact with other aromatic systems through π-π stacking. |

| Inclusion Complex | Guest | The molecule could be encapsulated within larger host cavities like cyclodextrins or calixarenes. nih.gov |

Integration into Organic Electronic and Optoelectronic Materials

Organic semiconducting materials are foundational to technologies like organic light-emitting diodes (OLEDs). mdpi.com Naphthalene-based compounds are particularly valued in this area due to their inherent electronic properties and stability. nih.gov For example, 1,4-polynaphthalene has been identified as a promising material for creating blue OLEDs. mdpi.com

The integration of this compound into this field can be inferred from research on structurally similar compounds. A polymer derived from a related compound, 1,4,5,8-naphthalenetetraol, was synthesized and investigated as a potential cathode material for lithium-ion batteries. researchgate.net This polymer demonstrated the ability to be chemically lithiated and showed reversible cycling, although with modest capacity. researchgate.net This finding suggests that polymers incorporating the this compound unit could also possess redox activity suitable for energy storage applications. Furthermore, naphthalene diimides (NDIs), which are synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride, are well-known n-type semiconductors used in organic thin-film transistors, showcasing the versatility of the functionalized naphthalene core in electronics. semanticscholar.orgresearchgate.net The hydroxyl groups on this compound could be used to tune the electronic properties and influence the morphology of thin films, which is a critical factor for device performance. researchgate.net

Photophysical Properties: Fluorescence and Luminescence Characteristics

Naphthalene and its derivatives are renowned for their unique photophysical properties, including strong fluorescence and excellent photostability, which stem from their rigid, π-conjugated structure. nih.gov These characteristics make them ideal candidates for developing fluorescent probes and sensors. nih.govscilit.com The introduction of substituents onto the naphthalene ring significantly influences its absorption and emission spectra. mdpi.com For example, silyl-substitution at the 1- and 4-positions of naphthalene causes a bathochromic (red) shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com

Specific photophysical data for this compound is not widely reported. However, the presence of hydroxyl groups is expected to have a pronounced effect. These groups can engage in solvent-dependent hydrogen bonding, likely leading to solvatochromism, where the absorption and emission wavelengths change with solvent polarity. The emission properties of naphthalene-based coordination polymers are often derived from the intraligand transitions of the naphthalene moiety, a principle that would apply to metal complexes of this compound. nih.gov Studies on other naphthalene derivatives, such as naphthalene-bridged disilanes, show complex behaviors including the formation of excimers (excited-state dimers) in non-polar solvents, resulting in broad emission bands at longer wavelengths. nih.gov

Table 2: General Photophysical Properties of Naphthalene Derivatives

| Property | Typical Observation in Naphthalene Derivatives | Reference |

|---|---|---|

| Absorption | Strong absorption in the UV region. | nih.gov |

| Emission | Fluorescence with vibronic fine structure. | nih.gov |

| Quantum Yield | Generally high, contributing to strong fluorescence. | nih.gov |

| Substituent Effects | Can cause significant shifts in absorption/emission wavelengths. | mdpi.com |

| Excimer Formation | Possible in non-polar solvents, leading to new emission bands. | nih.gov |

Design and Synthesis of this compound-based Ligands for Coordination Chemistry

The design of ligands for coordination chemistry often utilizes rigid backbones like naphthalene to create specific geometries and electronic properties in the resulting metal complexes. researchgate.net A wide variety of naphthalene-based ligands have been synthesized, incorporating functional groups such as carboxylates, phosphines, and amines to bind metal ions. researchgate.netmdpi.com For instance, naphthalene-based acetic acids serve as versatile bridging ligands in coordination polymers. mdpi.com Similarly, 1,5-diaminonaphthalene can be reacted with aldehydes to form multidentate Schiff base ligands capable of binding to metal centers. mdpi.com

This compound, with its three hydroxyl groups, is well-suited to act as a multidentate O-donor ligand. The spatial arrangement of the hydroxyls could allow it to bind to a metal center in a tridentate fashion, creating a stable chelate. The synthesis would likely involve the deprotonation of the hydroxyl groups with a base to form the corresponding alcoholates, which would then be reacted with a metal salt. This approach is common in the synthesis of coordination compounds with other polyhydroxylated aromatic ligands. The resulting metal complexes could exhibit interesting magnetic, catalytic, or luminescent properties, as seen in coordination polymers built from 2,3-naphthalenedicarboxylic acid. nih.gov

Role in Advanced Polymeric and Nano-structured Materials

The naphthalene core is a valuable component in the synthesis of advanced polymers and nanostructured materials due to its rigidity, thermal stability, and electronic properties. mdpi.com A key example directly relevant to this compound is the synthesis of a polymer through the condensation reaction of 1,4,5,8-naphthalenetetraol with formaldehyde. researchgate.net This reaction creates a polymeric network where the naphthalene units are cross-linked, yielding a material explored for use in batteries. researchgate.net

Given this precedent, this compound could similarly serve as a monomer in condensation polymerizations. Its three hydroxyl groups offer multiple reaction sites for creating cross-linked or hyperbranched polymers. For example, reaction with diacids or diisocyanates could lead to the formation of novel polyesters or polyurethanes. The resulting polymers would benefit from the inherent thermal stability of the naphthalene core. Such materials could find applications as high-performance plastics, resin components, or precursors for carbon materials.

Conclusion and Future Directions in Naphthalene 1,4,5 Triol Research

Synthesis and Structural Characterization Advancements

Future synthetic efforts for Naphthalene-1,4,5-triol are expected to move beyond classical methods, aiming for higher efficiency, regioselectivity, and more environmentally benign processes. Drawing inspiration from recent progress in naphthalene (B1677914) synthesis, several promising avenues exist.

Key Future Synthetic Strategies:

Advanced Cyclization Reactions: Methodologies like the electrophilic cyclization of specifically designed alkynols could offer a direct and regioselective route to the polysubstituted naphthalene core. nih.gov

Transition Metal-Free Pathways: The development of multi-step, one-pot syntheses that avoid transition metals, such as those used for creating 14-aza-12-oxasteroids from 2-naphthol (B1666908) analogues, presents a greener alternative for producing complex naphthalene derivatives. mdpi.com

Modification of Existing Scaffolds: Strategies involving the functionalization of pre-existing naphthalene cores, such as the reaction of naphthalene-1,4-dione with various amines, could be adapted to introduce the hydroxyl groups required for this compound. nih.gov

Emerging Frontiers in Computational Chemistry and Reactivity Prediction

Computational chemistry is set to become an indispensable tool in the study of this compound, enabling researchers to predict its properties and reactivity before engaging in resource-intensive laboratory work.

Future Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations, widely used for other naphthalimide and naphthalene derivatives, will be instrumental in optimizing the ground, reduced, and oxidized state geometries of this compound. researchgate.net These studies can predict key electronic properties, such as HOMO-LUMO gaps, which are vital for understanding its potential in electronic applications. mdpi.comresearchgate.net

Reactivity and Interaction Modeling: Computational models can explore the interactions of this compound with other molecules, such as water or biological macromolecules. nih.gov Techniques like Hirshfeld surface analysis can provide insights into noncovalent interactions, which are crucial for crystal packing and molecular recognition. mdpi.comresearchgate.net

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic signatures (e.g., IR, Raman, NMR), aiding in the experimental characterization of the compound. elixirpublishers.com This synergy between computational prediction and experimental validation will accelerate the confirmation of synthetic products.

A summary of predicted collision cross-section (CCS) values for this compound adducts from existing database entries provides a baseline for future mass spectrometry studies. uni.lu

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts This interactive table summarizes predicted CCS values, offering a reference for future experimental mass spectrometry analysis.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 177.05463 | 132.5 |

| [M+Na]+ | 199.03657 | 142.4 |

| [M-H]- | 175.04007 | 134.2 |

| [M+NH4]+ | 194.08117 | 152.4 |

| [M+K]+ | 215.01051 | 138.5 |

| [M+H-H2O]+ | 159.04461 | 127.8 |

Unexplored Avenues in Mechanistic Biochemical Studies

The metabolism of naphthalene involves its bioactivation by cytochrome P450 enzymes into various reactive intermediates, including epoxides, naphthoquinones, and naphthols. nih.govnih.gov This provides a compelling reason to investigate the biochemical role and fate of this compound.

Future Research Questions:

Metabolic Pathway Elucidation: A critical area of investigation will be to determine if this compound is a metabolite of naphthalene in humans or other species. The metabolic pathways of naphthalene are known to have species-specific differences. nih.gov

Enzymatic Interactions: Studies are needed to explore how this compound interacts with key metabolic enzymes. Does it act as a substrate, an inhibitor, or an inducer of enzymes like cytochromes P450?

Mechanism of Action in Cytotoxicity: Given that naphthalene's toxicity is linked to its metabolites, future studies should examine the potential cytotoxic or protective mechanisms of this compound. nih.govepa.gov This includes investigating its potential for inducing oxidative stress or binding to cellular macromolecules. nih.gov Research on naphthalene-based inhibitors for enzymes like SARS-CoV PLpro suggests that functionalized naphthalenes can exhibit significant biological activity. nih.gov

Future Prospects in Advanced Materials Science Applications

The rigid, aromatic structure of the naphthalene core, combined with the reactive hydroxyl groups, makes this compound a promising candidate for various applications in materials science.

Potential Applications:

Polymer Chemistry: this compound could serve as a monomer or a cross-linking agent in the synthesis of high-performance polymers. The hydroxyl groups offer reactive sites for creating polyesters, polyethers, or polyurethanes with enhanced thermal stability and specific electronic properties derived from the naphthalene unit.

Functional Dyes and Pigments: The chromophoric naphthalene system suggests that derivatives of this compound could be developed as functional dyes. Research on naphthalene-based dyes has shown that their properties can be tuned for specific applications, including in electronic devices. nih.gov

Organic Electronics: Naphthalene diimides are well-studied components in electronically active polymers. beilstein-journals.org By analogy, this compound could be a precursor for novel semiconducting materials, where the hydroxyl groups can be used to tune solubility, morphology, and electronic coupling.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Naphthalene-1,4-dione |

| 2-Naphthol |

| 14-aza-12-oxasteroids |

| Naphthalimide |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying Naphthalene-1,4,5-triol in laboratory settings?

Synthesis typically involves oxidation or hydroxylation of naphthalene derivatives. For purity, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is recommended to confirm structural integrity and remove byproducts. Ensure reaction conditions (e.g., temperature, catalysts) are optimized to minimize side reactions. Stability studies under varying pH and temperature should accompany synthesis protocols .

Q. How should researchers design in vitro toxicity assays to evaluate the acute effects of this compound?

Use standardized cell lines (e.g., HepG2 for hepatic toxicity, A549 for respiratory effects) with dose-response curves spanning sub-micromolar to millimolar ranges. Include positive controls (e.g., hydrogen peroxide for oxidative stress) and measure endpoints like cell viability (MTT assay), reactive oxygen species (ROS) generation, and mitochondrial membrane potential. Ensure blinding of personnel during data collection to reduce performance bias .

Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is preferred for sensitivity and specificity. For volatile detection, thermal desorption GC-MS can be employed. Validate methods using spiked recovery experiments in matrices like soil or water, accounting for matrix effects and limits of detection (LOD) below 1 ppb .

Advanced Research Questions

Q. How can conflicting data on the genotoxicity of this compound be resolved in mechanistic studies?

Conduct comparative assays (e.g., Ames test, Comet assay, and γH2AX foci analysis) across multiple models (bacterial, mammalian, in vivo). Evaluate dose dependency and metabolic activation (e.g., S9 liver fractions). Use transcriptomic profiling (RNA-seq) to identify differentially expressed DNA repair genes. Address confounding factors like impurity profiles or solvent effects in experimental replication .

Q. What experimental strategies are critical for elucidating the metabolic pathways of this compound in mammalian systems?

Employ stable isotope tracing (e.g., ¹³C-labeled compounds) with LC-MS to track metabolite formation. Use hepatic microsomal incubations to identify phase I/II metabolites (e.g., glucuronidation, sulfation). Pair with CRISPR-engineered enzyme knockout models (e.g., CYP450 isoforms) to validate metabolic routes. Ensure rigorous exposure characterization and blinding to mitigate detection bias .

Q. How should longitudinal environmental exposure studies be structured to assess bioaccumulation of this compound?

Design multi-trophic level experiments (algae, daphnia, fish) under controlled conditions (OECD guidelines). Measure bioconcentration factors (BCF) and tissue-specific half-lives. Use probabilistic modeling to account for variables like temperature and pH. Include QA/QC steps, such as duplicate sampling and reference material calibration, to ensure data reproducibility .

Methodological Considerations

- Risk of Bias Mitigation : Randomize dose groups, conceal allocation, and blind personnel during outcome assessment to address selection, performance, and detection biases .

- Data Extraction : Use standardized forms to collect study parameters (species, exposure routes, endpoints) and tier studies by confidence in exposure characterization .

- Conflicting Data Resolution : Apply systematic review frameworks (e.g., PECO criteria) to harmonize heterogeneous datasets and prioritize high-confidence studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.